Flavaspidic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butanoyl-4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-6-8-14(25)16-19(28)11(3)18(27)12(20(16)29)10-13-21(30)17(15(26)9-7-2)23(32)24(4,5)22(13)31/h27-31H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVQLOCTXSMKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878659 | |
| Record name | Flavaspidic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114-42-1 | |
| Record name | Flavaspidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavaspidic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flavaspidic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAVASPIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HFR949XW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation, Structural Elucidation, and Analytical Methodologies
Advanced Extraction Protocols for Flavaspidic Acids from Botanical Matrices
The initial and critical step in obtaining flavaspidic acid is its extraction from botanical materials, most notably the rhizomes of ferns such as Dryopteris crassirhizoma. mdpi.comnih.gov The choice of extraction protocol is paramount as it directly influences the yield and purity of the target compound.
Solvent-based extraction is a foundational technique for isolating this compound. The selection of solvents and the extraction methodology are optimized to maximize the recovery of this phloroglucinol (B13840) derivative.
Researchers employ various organic solvents, often in a sequential manner based on polarity, to effectively extract this compound and its analogues. Common solvents include methanol (B129727), ethanol, ethyl acetate (B1210297) (EtOAc), n-hexane, and dichloromethane (B109758). researchgate.netnih.govfrontiersin.orgsemanticscholar.org The process typically starts with a crude extraction of dried and powdered rhizomes using a solvent like methanol or ethanol. scispace.comnih.gov This is often followed by liquid-liquid partitioning, where the crude extract is suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate, to concentrate the phloroglucinols. scispace.comnih.gov
Studies have shown that the ethyl acetate fraction consistently yields a high concentration of flavaspidic acids. mdpi.commdpi.com In one comparative analysis of D. crassirhizoma extracts, the EtOAc fraction, despite having a lower total extraction yield (11.3%) compared to the methanol extract (22.9%), contained the most abundant quantities of flavaspidic acids AP, AB, PB, and BB. mdpi.com Conversely, sequential extraction starting with a non-polar solvent like n-hexane has also proven effective, with the n-hexane extract showing significant antimicrobial activity due to its enrichment in this compound AB and northis compound AB. frontiersin.org
| Solvent | Extraction Method | Key Findings | Source |
|---|---|---|---|
| Methanol (MeOH) | Initial crude extraction, often followed by partitioning. | High total extract yield (22.9%), commonly used as a first step. | scispace.commdpi.com |
| Ethyl Acetate (EtOAc) | Partitioning of aqueous crude extract or direct extraction. | Highest concentration of flavaspidic acids (AP, AB, PB, BB). | mdpi.commdpi.com |
| n-Hexane | Sequential extraction (first step). | Extract rich in this compound AB and northis compound AB. | frontiersin.org |
| Dichloromethane (DCM) | Sequential extraction or direct extraction. | Successfully isolates flavaspidic acids AB and BB. | frontiersin.orgsemanticscholar.org |
| Ethanol (EtOH) | Initial crude extraction, often coupled with sonication. | Effective for extracting various phloroglucinols, including this compound AP. | nih.gov |
Ultrasonic-Assisted Extraction (UAE) is a modern and efficient method that enhances extraction by using high-frequency sound waves. This technique disrupts the plant's cell walls, facilitating greater solvent penetration and leading to higher extraction yields in shorter times with reduced solvent consumption. nih.govmenofia.edu.eg
For the extraction of phloroglucinols from D. crassirhizoma, UAE has been systematically optimized. Research has identified key parameters that affect the efficiency of the process. nih.govresearchgate.net A study aimed at maximizing the yield of α-glucosidase inhibitors, including this compound AP, determined the optimal UAE conditions. nih.gov The findings from this optimization are detailed in the table below. The application of these specific parameters ensures a maximized recovery of the desired bioactive compounds. researchgate.net
| Parameter | Optimal Value | Source |
|---|---|---|
| Extraction Time | 103.03 minutes | nih.govresearchgate.net |
| Sonication Power | 342.69 Watts | nih.govresearchgate.net |
| Solvent-to-Material Ratio | 94.00 mL/g | nih.govresearchgate.net |
| Ultrasonic Frequency | 40 kHz | nih.gov |
Solvent-Based Extraction Optimization
Chromatographic Purification Techniques for this compound Isolation
Following extraction, the crude mixture contains a variety of compounds. Therefore, a systematic purification process using several chromatographic techniques is necessary to isolate this compound.
Column chromatography is an indispensable technique for the preparative separation of this compound from the crude extract. A combination of different stationary phases is typically used to achieve high purity.
Silica (B1680970) Gel Chromatography : This is often the initial chromatographic step. frontiersin.org The crude extract or its fractions are passed through a column packed with silica gel. Compounds are separated based on their polarity using a solvent gradient, typically starting with non-polar solvents (like n-hexane or dichloromethane) and gradually increasing the polarity (with acetone (B3395972) or methanol). nih.govfrontiersin.org
Sephadex LH-20 Chromatography : Fractions enriched with this compound from the silica gel column are frequently subjected to further purification on a Sephadex LH-20 column. researchgate.netnih.govresearchgate.net This matrix separates compounds based on a combination of molecular size and polarity, and it is particularly effective for purifying phenolic compounds using solvents like methanol. researchgate.net
Reversed-Phase (RP-18) Chromatography : For final purification, reversed-phase chromatography is employed. nih.gov The stationary phase is non-polar (C18 or RP-18), and a polar mobile phase, such as a methanol-water mixture, is used. nih.gov This technique is highly effective in separating closely related phloroglucinol derivatives to yield pure this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) is utilized for both the final purification (preparative HPLC) and the analytical quantification (analytical HPLC) of this compound.
Preparative HPLC : This method is used to isolate highly pure this compound from the most enriched fractions obtained from column chromatography. nih.gov A common system uses a reversed-phase C18 column with an isocratic or gradient mobile phase, such as a methanol-water mixture, at a high flow rate to process larger sample volumes. nih.gov
Analytical HPLC and UPLC : Analytical HPLC or Ultra-Performance Liquid Chromatography (UPLC) is used to determine the presence and quantity of this compound in various extracts and fractions. frontiersin.orgmdpi.com These systems use C18 columns and a gradient mobile phase, often consisting of acetonitrile (B52724) and water with a modifier like formic acid to ensure sharp, well-resolved peaks. nih.govmdpi.com Detection is typically performed using a UV detector at a wavelength around 280 nm. nih.gov
Column Chromatography (Silica Gel, Sephadex LH-20, RP-18)
Spectroscopic and Spectrometric Approaches for Structural Confirmation
Once a pure compound is isolated, its chemical structure must be unequivocally confirmed. This is achieved through a combination of powerful spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for identifying the different structural isomers, such as this compound AB and BB. tmrjournals.commdpi.com
In ¹H-NMR spectra, characteristic signals include those for hydroxyl protons, which can appear at very low fields (e.g., δ 18.54 for a hydroxyl group in a trimeric phloroglucinol skeleton), and methylene (B1212753) bridge protons (e.g., δ 3.57 s). semanticscholar.org The signals for the butyryl or propionyl side chains also present distinct splitting patterns and chemical shifts. mdpi.com
¹³C-NMR spectroscopy complements the proton data by providing information on the carbon framework. mdpi.com The spectra show distinct signals for quaternary carbons, carbonyl groups, and oxygenated carbons. mdpi.com For instance, in this compound BB, the ¹³C-NMR spectrum reveals 14 quaternary carbons and three carbonyl groups. mdpi.com Detailed analysis of both ¹H and ¹³C-NMR data, often aided by two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC), allows for the unambiguous assignment of the entire molecular structure. mdpi.com
Table 1: ¹H-NMR and ¹³C-NMR Data for this compound BB tmrjournals.com
| Position | ¹³C (δ) | ¹H (δ) (multiplicity, J) |
| 1 | 111.4 | – |
| 2 | 160.1 | – |
| 3 | 108.2 | – |
| 4 | 161.7 | – |
| 5 | 102.3 | – |
| 6 | 156.4 | – |
| 7 | 206.9 | – |
| 8 | 45.9 | 3.17 (2H, q, J = 7.5Hz) |
| 9 | 18.4 | 1.72 (2H, m) |
| 10 | 14.2 | 1.02 (3H, t, J = 7.5Hz) |
| 11 | 7.7 | 2.15 (3H, s) |
| 1' | 105.0 | – |
| 2' | 187.7 | – |
| 3' | 108.4 | – |
| 4' | 198.8 | – |
| 5' | 44.4 | – |
| 6' | 172.0 | – |
| 7' | 206.7 | – |
| 8' | 43.2 | 3.10 (2H, q, J = 7.5Hz) |
| 9' | 18.3 | 1.71 (2H, m) |
| 10' | 14.1 | 1.01 (3H, t, J = 7.5Hz) |
| 11' | 24.9 | 1.44 (3H, brs) |
| 1'' | 17.2 | 3.55 (2H, brs) |
| 12' | 25.1 | 1.53 (3H, brs) |
| 6-OH | 10.0 | (1H, s) |
| 4'-OH | 11.5 | (1H, s) |
Mass Spectrometry (MS) Techniques (ESI-MS, LC-ESI-MS/MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and its derivatives. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing non-volatile and thermally labile compounds like this compound. tmrjournals.comnih.gov High-resolution ESI-MS (HRESIMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. semanticscholar.org For example, the quasi-molecular ion of a tetrameric phloroglucinol was observed at m/z 833.3004 [M − H]⁻ in negative HRESIMS, corresponding to the molecular formula C₄₄H₅₀O₁₆. semanticscholar.org
The coupling of liquid chromatography with ESI-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful tool for the analysis of complex mixtures containing flavaspidic acids. mdpi.comnih.govcreative-biolabs.com This technique allows for the separation of different phloroglucinols before their detection and fragmentation in the mass spectrometer, providing both quantitative and structural information. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample. technologynetworks.com This technique is useful for characterizing compounds containing chromophores, which are parts of a molecule that absorb light. msu.edu Flavaspidic acids exhibit characteristic UV absorptions due to their phenolic and conjugated carbonyl moieties. semanticscholar.orgmdpi.com Typical UV absorption maxima for phloroglucinols are observed in the range of 200-400 nm. uni-muenchen.de For instance, a trimeric phloroglucinol displayed characteristic UV absorptions at 242 and 281 nm. semanticscholar.org While UV-Vis spectroscopy is less specific than NMR or MS, it is a valuable tool for initial characterization and for monitoring the purity of isolated compounds. mdpi.comump.edu.my
Quantitative Analysis Methods for Flavaspidic Acids in Complex Mixtures
Accurate quantification of this compound in complex biological matrices, such as plant extracts, is crucial for various research and quality control purposes. Chromatographic methods coupled with sensitive detectors are the primary choice for this application.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC/Q-TOF-MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for the quantitative analysis of phenolic compounds, including this compound, in complex mixtures. nih.gov The high selectivity and sensitivity of this technique allow for the accurate measurement of target analytes even at low concentrations. nih.govrsc.org Ultra-performance liquid chromatography (UPLC) coupled with a quadrupole time-of-flight mass spectrometer (Q-TOF-MS) offers even higher resolution and mass accuracy, facilitating the identification and quantification of a wide range of metabolites in a single run. nih.govresearchgate.net These methods are particularly valuable in metabolomic studies where comprehensive profiling of phloroglucinols is required. nih.gov
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-performance liquid chromatography with ultraviolet (UV) detection is a robust and widely used method for the quantitative analysis of this compound. oaji.netresearchgate.netnih.gov The method involves separating the components of a mixture on a C18 column and detecting the analytes based on their UV absorbance at a specific wavelength. oaji.netresearchgate.net For instance, a validated HPLC-UV method for the analysis of filixic acid PBP, a related phloroglucinol, utilized UV detection at 254 nm. oaji.net While not as selective as MS detection, HPLC-UV is a reliable and cost-effective technique for routine quality control of extracts containing this compound. oaji.net
Advanced Data Analysis for Metabolomic Characterization
The large and complex datasets generated by modern analytical platforms, especially in metabolomics, necessitate the use of advanced data analysis techniques. creative-proteomics.comlcms.cz Metabolomic studies aiming to characterize the phloroglucinol profile in organisms like Dryopteris crassirhizoma employ sophisticated bioinformatics tools to process and interpret the data. nih.gov
This involves several stages, including data preprocessing, statistical analysis, and pathway analysis. creative-proteomics.complos.org Software platforms like MetaboAnalyst provide comprehensive tools for these tasks, enabling researchers to identify significant changes in metabolite levels and to understand their biological implications. nih.gov By integrating data from techniques like UPLC-MS/MS, researchers can achieve a detailed metabolomic characterization and identify key bioactive compounds like this compound within a complex biological system. nih.gov
Metabolite Fingerprinting and Profiling
Metabolite fingerprinting is a comprehensive analytical approach used to obtain a characteristic profile of metabolites in a biological sample. humanjournals.com For this compound, this technique is instrumental in identifying its presence within complex plant extracts and understanding its metabolic context.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a primary tool for the metabolite fingerprinting of this compound. mdpi.com Specifically, techniques like UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) have been successfully used to analyze this compound and its derivatives in extracts from Dryopteris crassirhizoma rhizomes. mdpi.com This method allows for the rapid and sensitive detection and quantification of various phloroglucinols, including this compound AP, AB, PB, and BB. mdpi.com
Another powerful technique is flow infusion electrospray ionization high-resolution mass spectrometry (FIE-HRMS). biorxiv.org This method has been employed to create metabolite fingerprints of D. crassirhizoma extracts in both positive and negative ionization modes, enabling the identification of this compound AB and northis compound AB as major components. biorxiv.orgfrontiersin.org
The general workflow for metabolite fingerprinting of a plant extract suspected to contain this compound involves several key steps. The plant material, often the rhizomes of Dryopteris species, is first dried and ground. semanticscholar.org Extraction is then performed using various solvents, such as methanol, dichloromethane, or n-hexane, to isolate the compounds of interest. nih.govfrontiersin.orgsemanticscholar.org The resulting extracts are then subjected to chromatographic separation and mass spectrometric analysis to generate a detailed metabolite profile.
Table 1: Analytical Techniques for this compound Metabolite Fingerprinting
| Analytical Technique | Description | Key Findings for this compound | Reference(s) |
| UPLC-QTOF-MS | A highly sensitive and rapid chromatographic technique coupled with high-resolution mass spectrometry. | Enabled the quantification of this compound derivatives (AP, AB, PB, BB) in D. crassirhizoma extracts. | mdpi.com |
| FIE-HRMS | A high-throughput mass spectrometry technique for generating metabolite fingerprints. | Identified northis compound AB and this compound AB as major components in active fractions of D. crassirhizoma. | biorxiv.orgfrontiersin.org |
| LC-ESI-MS/MS | Liquid chromatography combined with electrospray ionization and tandem mass spectrometry. | Detected this compound AB and BB in the dichloromethane extract of Dryopteris juxtapostia. | semanticscholar.org |
Multivariate Statistical Analysis (e.g., Principal Component Analysis, Heat Maps)
Multivariate statistical analysis is essential for interpreting the complex datasets generated from metabolite fingerprinting. nih.gov These methods help to identify patterns and correlations within the data that are not apparent from univariate analysis. open.ac.uk
Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that reduces the dimensionality of large datasets while retaining most of the original variation. qcbs.cagithub.io In the context of this compound research, PCA has been used to analyze metabolomic data from plant extracts. upm.edu.myfrontiersin.org By plotting the principal components, researchers can visualize the clustering of samples based on their metabolic profiles, which can help in distinguishing between different plant parts or extracts with varying concentrations of this compound and other compounds. researchgate.net For instance, PCA can differentiate the metabolic profiles of the above-ground and underground parts of D. crassirhizoma, with this compound AB being a common compound in both. researchgate.net
Heat maps are another powerful visualization tool used in metabolomics to represent the abundance of different metabolites across various samples. emailonacid.comheatmapper.ca In a heat map, the levels of metabolites are represented by colors, with warmer colors typically indicating higher abundance and cooler colors indicating lower abundance. emailonacid.com This visual representation allows for the easy identification of patterns in metabolite expression. For example, a heat map could be used to compare the levels of this compound and other phloroglucinols in different fractions of a plant extract, highlighting the fractions with the highest concentrations of the desired compounds. biorxiv.orgbiorxiv.org In studies on the anti-MRSA (methicillin-resistant Staphylococcus aureus) activity of D. crassirhizoma extracts, heat maps have been used to display the significantly different metabolites in treated versus untreated bacterial cells, providing insights into the mechanism of action of compounds like northis compound AB and this compound AB. biorxiv.orgfrontiersin.orgbiorxiv.org
Table 2: Multivariate Statistical Analysis in this compound Research
| Statistical Method | Application in this compound Research | Outcome | Reference(s) |
| Principal Component Analysis (PCA) | Analysis of metabolomic data from Dryopteris extracts to differentiate between samples. | Successful separation of sample groups based on their metabolic profiles, aiding in the identification of key compounds like this compound. | upm.edu.myresearchgate.net |
| Heat Maps | Visualization of the relative abundance of metabolites, including this compound, across different samples or treatments. | Identification of fractions enriched in this compound and visualization of metabolic changes in response to treatment with this compound-containing extracts. | biorxiv.orgfrontiersin.orgbiorxiv.org |
Pathway Enrichment Assessment
Pathway enrichment analysis is a bioinformatics method used to determine whether a set of pre-defined biological pathways are over-represented in a list of genes or metabolites. medrxiv.orgnsf.gov This analysis helps to elucidate the biological functions and mechanisms of action of specific compounds.
In the context of this compound, pathway enrichment assessment has been utilized to understand its effects on target organisms, such as MRSA. biorxiv.orgbiorxiv.org By analyzing the changes in the metabolome of MRSA treated with extracts containing this compound AB and northis compound AB, researchers can identify the metabolic pathways that are significantly impacted. biorxiv.orgbiorxiv.org
The "MS peaks to pathways" module in platforms like MetaboAnalyst is a common tool for this purpose. biorxiv.org This approach uses mass spectrometry data to identify metabolites and then maps them to known metabolic pathways. biorxiv.org A notable finding from such analyses is that the treatment of MRSA with a fraction rich in northis compound AB and this compound AB significantly affected pathways related to glycolysis. biorxiv.org Specifically, a decrease in the levels of glycolysis intermediates like phosphoenolpyruvate (B93156) (PEP) and 3-phosphoglycerate (B1209933) (3-PG) was observed. biorxiv.org
The mummichog algorithm is another tool used for pathway enrichment analysis that works directly with mass spectrometry data, avoiding the need for prior metabolite identification. biorxiv.org This algorithm plots all potential matches in a metabolic network and identifies areas of local enrichment, providing a robust prediction of affected pathways. biorxiv.org Through these methods, the mode of action of this compound and related compounds can be investigated at a systemic level.
Biosynthetic Considerations and Chemical Synthesis
Proposed Biosynthetic Pathways for Flavaspidic Acid (as Phloroglucinol (B13840) Derivatives)
The biosynthesis of phloroglucinol and its derivatives is a subject of ongoing research. In microorganisms like Pseudomonas fluorescens, a type III polyketide synthase is responsible for the formation of phloroglucinol. wikipedia.org This process starts with the condensation of three molecules of malonyl-CoA, followed by decarboxylation and cyclization of an activated 3,5-diketoheptanedioate intermediate to yield the phloroglucinol core. wikipedia.org
While a comprehensive, universally accepted biosynthetic pathway for this compound in plants has not been definitively established, it is widely accepted to originate from the phloroglucinol framework. wikipedia.org Phloroglucinols are recognized as secondary metabolites in various plants and are also produced by brown algae and certain bacteria. wikipedia.org The biosynthesis is thought to proceed through the modification of the basic phloroglucinol structure. Acyl derivatives of phloroglucinol are found in the fronds of ferns like the coastal woodfern (Dryopteris arguta). wikipedia.org It is hypothesized that the biosynthesis of this compound involves the enzymatic condensation of two different phloroglucinol monomers, which are themselves derived from the polyketide pathway. The specific enzymes and regulatory mechanisms governing the formation of the dimeric structure of this compound in Dryopteris species are still under active investigation.
Chemical Derivatization and Analogue Synthesis for Structure-Activity Relationship Elucidation
To explore the therapeutic potential and understand the structure-activity relationships (SAR) of this compound, researchers have focused on its chemical modification and the synthesis of various analogues. researchgate.netresearchgate.net
Strategies for Chemical Modification
The chemical synthesis and modification of this compound and its derivatives often start from the foundational molecule, phloroglucinol. cpu.edu.cn A common strategy involves a series of well-established organic reactions to build the complex bicyclic structure. For instance, the synthesis of this compound AB has been achieved using phloroglucinol as the starting material. cpu.edu.cn The process involves several key steps:
Vilsmeier-Haack reaction: This reaction is used to introduce a formyl group onto the aromatic ring of phloroglucinol.
Reduction: The formyl group is then reduced to a methyl group.
Acylation: Acyl groups, such as a butyryl group, are introduced onto the phloroglucinol ring.
Alkylation and Deacylation: These steps are employed to construct the second ring system.
Condensation: Finally, a condensation reaction, often activated by agents like N,N-dimethylmethyleneammonium iodide, links the two phloroglucinol-derived fragments to form the final this compound AB molecule. cpu.edu.cn
Another key strategy for modification involves Friedel-Crafts acylation, which has been used to introduce acetyl groups onto the phloroglucinol scaffold. researchgate.netresearchgate.net Further modifications can include methylation of hydroxyl groups using reagents like methyl iodide in the presence of a base. researchgate.net These synthetic strategies allow for the systematic variation of substituents on the this compound core, enabling a detailed exploration of how different functional groups influence its biological activity.
Generation of this compound Derivatives
A variety of this compound derivatives have been synthesized to investigate their biological properties. researchgate.netmdpi.comresearchgate.net These derivatives often feature modifications to the acyl side chains and the substitution pattern on the phloroglucinol rings. For example, researchers have created a series of bicyclic phloroglucinol derivatives by modifying the scaffold of this compound (AB) and albaspidin (B1665688) (AA). researchgate.net
Mechanistic Investigations of Biological Activities
Antibacterial and Anti-biofilm Mechanisms of Flavaspidic Acids
Research has primarily focused on Flavaspidic acid BB, investigating its effects on pathogenic bacteria, particularly resistant strains of Staphylococcus. nih.govnih.gov
This compound has demonstrated significant antibacterial activity against Gram-positive bacteria. researchgate.net Studies on this compound BB have determined its Minimum Inhibitory Concentrations (MICs) against various clinical isolates. For instance, against 15 clinical strains of Staphylococcus epidermidis, the MICs for this compound BB ranged from 11.67 to 66.67 µg/mL. researchgate.net In another study involving 16 clinical strains of Staphylococcus haemolyticus, the MIC values for this compound BB were found to be between 5 and 480 µg/mL. nih.govresearchgate.netresearchgate.net Similarly, this compound AB has shown antibacterial action with MICs ranging from 12-20 μg/ml against different microorganisms. researchgate.net These findings underscore the compound's ability to inhibit the growth of clinically relevant bacteria.
| This compound Variant | Bacterial Strain | Number of Strains Tested | MIC Range (µg/mL) | Reference |
|---|---|---|---|---|
| This compound BB | Staphylococcus epidermidis | 15 | 11.67 - 66.67 | researchgate.net |
| This compound BB | Staphylococcus haemolyticus | 16 | 5 - 480 | nih.govresearchgate.netresearchgate.net |
| This compound AB | Various microorganisms | N/A | 12 - 20 | researchgate.net |
Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antibiotics. nih.gov this compound BB has shown potent anti-biofilm capabilities. Its inhibitory effect on biofilm formation increases with concentration. nih.govresearchgate.netresearchgate.net Notably, its efficacy in inhibiting biofilm formation, particularly during the initial adhesion stage, has been reported to be slightly superior to that of the antibiotic mupirocin. nih.govresearchgate.netresearchgate.net At a concentration of 40 µg/mL, this compound BB was observed to reduce the secretion of extracellular polymers by drug-resistant S. epidermidis and promote the disruption of the biofilm structure. researchgate.net This suggests that this compound interferes with the integrity of the biofilm matrix, which is crucial for the survival and persistence of the bacterial community. frontiersin.org
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. orthobullets.comnih.govasm.org this compound BB has been identified as a potential QS inhibitor. researchgate.net Research on drug-resistant S. epidermidis demonstrated that at a concentration of 80 µg/mL, this compound BB specifically interferes with the QS system. researchgate.net This interference is achieved by downregulating the expression of key regulatory genes involved in QS, such as sarA and luxS. researchgate.net By disrupting these communication pathways, this compound BB can effectively inhibit biofilm formation. researchgate.net
To understand the antibacterial mechanism at a molecular level, studies have employed molecular docking and dynamics simulations. nih.gov These investigations predicted that this compound BB can bind to several bacterial protein targets. nih.govresearchgate.netresearchgate.net Among the potential targets, the binding to Heat Shock Protein 70 (Hsp70) and Ribonuclease P (RNase P) was found to be the most stable. nih.gov
| Target Enzyme | Binding Energy (kcal/mol) with this compound BB | Reference |
|---|---|---|
| Hsp70 | Lower binding energy, indicating more stable binding | nih.gov |
| RNase P | Lower binding energy, indicating more stable binding | nih.gov |
| ATP synthase | Higher binding energy compared to Hsp70 and RNase P | nih.gov |
| eIF2α | Higher binding energy compared to Hsp70 and RNase P | nih.gov |
| NADH dehydrogenase Complex I | Higher binding energy compared to Hsp70 and RNase P | nih.gov |
Experimental verification using enzyme-linked immunosorbent assay (ELISA) confirmed these interactions. nih.govresearchgate.netresearchgate.net Treatment with this compound BB led to an increased expression of Hsp70. nih.govresearchgate.net In prokaryotes, an abnormal increase in Hsp70 expression suggests a cellular stress response and acts to inhibit protein degradation. nih.govresearchgate.net Conversely, this compound BB was found to inhibit the activity of RNase P. nih.govnih.govresearchgate.netresearchgate.net
The interactions with Hsp70 and RNase P have direct consequences on fundamental cellular processes. The increased expression of Hsp70 hinders the utilization and re-synthesis of proteins. nih.govnih.govresearchgate.net RNase P is crucial for the maturation of transfer RNA (tRNA) precursors. researchgate.net By inhibiting RNase P, this compound BB disrupts the synthesis of functional tRNA, which is essential for protein translation. nih.govresearchgate.netresearchgate.net Therefore, the antibacterial and anti-biofilm activity of this compound BB is attributed to its ability to simultaneously inhibit protein and tRNA synthesis and utilization, ultimately leading to the cessation of bacterial growth and biofilm formation. nih.govnih.govresearchgate.netresearchgate.net
Interaction with Bacterial Molecular Targets (e.g., Hsp70, RNase P)
Antioxidant Activities and Radical Scavenging Mechanisms
Phloroglucinol (B13840) derivatives, including flavaspidic acids, are recognized for their antioxidant properties. ontosight.airesearchgate.net This activity stems from their ability to scavenge free radicals, which are implicated in oxidative cellular damage. researchgate.net
Research on Flavaspidic acids PB and AB, isolated from the rhizome of Dryopteris crassirhizoma, has provided insights into their antioxidant capacity. kribb.re.kr These compounds exhibited moderate scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and superoxide (B77818) radicals. kribb.re.krndpublisher.in However, they displayed potent inhibitory activity against lipid peroxidation (LPO), with IC50 values comparable to those of known antioxidants like α-tocopherol and butylated hydroxy anisole (B1667542) (BHA). kribb.re.krndpublisher.in The strong LPO inhibition is potentially due to the chelation of iron by the this compound molecules. kribb.re.kr The free radical scavenging capacity is largely influenced by the number and position of hydroxyl groups in the molecular structure. mdpi.com
| Compound | DPPH Radical Scavenging IC50 (µM) | Superoxide Radical Scavenging IC50 (µM) | Lipid Peroxidation Inhibition IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound PB | 71.7 | 58.6 | 12.9 | kribb.re.kr |
| This compound AB | 76.3 | 64.4 | 13.1 | kribb.re.kr |
| α-tocopherol (Reference) | N/A | N/A | 15.6 | kribb.re.kr |
| BHA (Reference) | N/A | N/A | 10.8 | kribb.re.kr |
Direct Free Radical Scavenging (e.g., DPPH, Superoxide)
This compound has been evaluated for its ability to directly scavenge free radicals, a key mechanism of antioxidant activity. Studies involving this compound derivatives, specifically this compound PB and AB isolated from the rhizome of Dryopteris crassirhizoma, have demonstrated a moderate or mild capacity to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) and superoxide radicals. ndpublisher.innih.gov
In comparative assays, the efficacy of flavaspidic acids PB and AB was quantified by their half-maximal inhibitory concentration (IC50). For DPPH radical scavenging, the IC50 values were 71.7 µM and 76.3 µM, respectively. nih.gov In the superoxide radical scavenging assay, the IC50 values were determined to be 58.6 µM and 64.4 µM for this compound PB and AB, respectively. nih.govscispace.com These findings indicate a mild to moderate direct radical scavenging effect when compared to potent synthetic antioxidants. ndpublisher.innih.gov
Table 1: Free Radical Scavenging Activity of this compound Derivatives
| Compound | Assay | IC50 (µM) |
|---|---|---|
| This compound PB | DPPH Radical Scavenging | 71.7 nih.gov |
| This compound AB | DPPH Radical Scavenging | 76.3 nih.gov |
| This compound PB | Superoxide Radical Scavenging | 58.6 nih.govscispace.com |
| This compound AB | Superoxide Radical Scavenging | 64.4 nih.govscispace.com |
Inhibition of Lipid Peroxidation (LPO)
In contrast to its moderate direct radical scavenging, this compound demonstrates potent inhibitory activity against lipid peroxidation (LPO). ndpublisher.innih.gov Lipid peroxidation is a chain reaction of oxidative degradation of lipids, and its inhibition is a crucial aspect of antioxidant defense.
This compound PB and AB exhibited strong inhibition in an Fe²⁺-induced LPO assay using rat brain homogenates. scispace.com The IC50 values were 12.9 µM for this compound PB and 13.1 µM for this compound AB. nih.govscispace.com This level of activity is comparable to that of established antioxidants such as α-tocopherol (IC50; 15.6 µM) and butylated hydroxyanisole (BHA) (IC50; 10.8 µM). nih.govscispace.com This suggests that the primary antioxidant mechanism of this compound may be more closely related to preventing the chain reactions of lipid degradation rather than direct radical scavenging. scispace.com
Table 2: Lipid Peroxidation Inhibitory Activity of this compound Derivatives
| Compound | IC50 (µM) |
|---|---|
| This compound PB | 12.9 nih.govscispace.com |
| This compound AB | 13.1 nih.govscispace.comresearchgate.net |
| α-Tocopherol (Positive Control) | 15.6 nih.govscispace.com |
| BHA (Positive Control) | 10.8 nih.govscispace.com |
Metal Ion Chelation Properties
The potent inhibition of lipid peroxidation by this compound has been linked to its potential metal ion chelation properties. nih.govscispace.com Chelation is a process involving the bonding of a molecule, the chelating agent, to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate complex. accessscience.com Transition metal ions, such as iron (Fe²⁺), can act as catalysts in the generation of reactive oxygen species, which initiate lipid peroxidation. scispace.comnih.gov
By chelating with iron ions, phenolic compounds can stabilize them and prevent their participation in these damaging oxidative reactions. scispace.comnih.gov It has been suggested that the significant activity of flavaspidic acids in inhibiting Fe²⁺-induced lipid peroxidation might be due to the stabilization of the iron ion through chelation. nih.govscispace.com This mechanism is considered an important contributor to the antioxidant activity of many phenolic compounds. scispace.com
Enzyme Inhibitory Activities and Kinetic Analysis
Xanthine (B1682287) Oxidase Inhibition (Kinetic Mode and Affinity)
This compound and its derivatives have been identified as potent inhibitors of xanthine oxidase (XO), an enzyme crucial in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comnih.gov Overproduction of uric acid can lead to conditions like gout. biorxiv.org
Bioassay-guided studies of Dryopteris crassirhizoma rhizomes isolated several this compound derivatives, all of which inhibited XO in a concentration-dependent manner. researchgate.netmdpi.com this compound AP was the most potent, with an IC50 value of 6.3 µM, which is comparable to the clinical inhibitor allopurinol (B61711) (IC50 = 5.7 µM). mdpi.com Other derivatives, such as this compound AB, PB, and BB, also showed significant inhibition. mdpi.com
Kinetic analysis was performed to determine the mechanism of inhibition. mdpi.com Double-reciprocal plots indicated that this compound AP acts as a noncompetitive inhibitor of xanthine oxidase. mdpi.com This means it binds to a site on the enzyme other than the active site, reducing the enzyme's catalytic efficiency without preventing the substrate from binding. mdpi.com
Table 3: Xanthine Oxidase Inhibitory Activity of this compound Derivatives
| Compound | IC50 (µM) | Kinetic Mode of Inhibition |
|---|---|---|
| This compound AP | 6.3 mdpi.com | Noncompetitive mdpi.com |
| This compound AB | 10.1 mdpi.com | Noncompetitive mdpi.com |
| This compound PB | 12.5 mdpi.com | Noncompetitive mdpi.com |
| This compound BB | 20.9 mdpi.com | Noncompetitive mdpi.com |
| Allopurinol (Positive Control) | 5.7 mdpi.com | - |
β-Glucuronidase Inhibition (Kinetic Mode and Affinity)
This compound has also been investigated for its effect on β-glucuronidase. This enzyme is involved in the metabolism of various substances and has been implicated in certain pathological conditions.
In a broad screening of 30 phloroglucinols from Dryopteris crassirhizoma, dimeric compounds, which include the this compound class, were found to have moderate inhibitory effects on β-glucuronidase. nih.govmdpi.com For instance, certain dimeric phloroglucinols (compounds 13-15 in the study) displayed IC50 values between 14.4 and 18.1 μM. nih.govmdpi.com In contrast, trimeric phloroglucinols showed much stronger inhibition. nih.gov
Enzyme kinetic analysis confirmed that the active phloroglucinol compounds, including the dimeric and trimeric structures, act as competitive inhibitors of β-glucuronidase. researchgate.netnih.gov This indicates that they bind to the active site of the enzyme, directly competing with the substrate.
Table 4: β-Glucuronidase Inhibitory Activity of Phloroglucinol Derivatives
| Compound Class | Example IC50 Range (µM) | Kinetic Mode of Inhibition |
|---|---|---|
| Dimeric Phloroglucinols | 14.4 - 18.1 nih.govmdpi.com | Competitive researchgate.netnih.gov |
| Trimeric Phloroglucinols | 5.6 - 8.0 nih.govmdpi.com | Competitive researchgate.netnih.gov |
α-Glucosidase Inhibition
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibiting this enzyme can delay carbohydrate absorption and is a therapeutic strategy for managing type 2 diabetes. nih.govfrontiersin.org
The inhibitory activity of metabolites from Dryopteris crassirhizoma against α-glucosidase has been evaluated. nih.govresearchgate.net While a trimeric phloroglucinol, nortristhis compound ABB, was found to be the most potent inhibitor in one study (IC50 of 34.0 ± 0.14 μM), this compound AP was also tested. nih.govmdpi.com this compound AP showed an IC50 value of 69.5 ± 0.21 μM. mdpi.com Both compounds were significantly more potent than the standard drug acarbose (B1664774) (IC50 = 329.2 ± 0.35 μM). mdpi.com
Table 5: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound | IC50 (µM) |
|---|---|
| This compound AP | 69.5 ± 0.21 mdpi.com |
| Nortristhis compound ABB | 34.0 ± 0.14 nih.govmdpi.com |
| Acarbose (Positive Control) | 329.2 ± 0.35 mdpi.com |
Antiplatelet Enzyme Modulation
Research into the phloroglucinol derivatives found in Dryopteris crassirhizoma, the plant source of this compound, has indicated antiplatelet activity. researchgate.net Specifically, acylphloroglucinols from this species are reported to possess antiplatelet effects. researchgate.net The mechanism of antiplatelet action for many natural compounds, such as flavonoids, often involves the interference with the arachidonic acid cascade through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. mdpi.comnih.gov This inhibition prevents the activation of platelets, a critical step in thrombus formation. nih.gov Another modern approach in antiplatelet therapy focuses on the modulation of platelet glycoprotein (B1211001) GPVI, a key signaling receptor for collagen-induced platelet activation. mdpi.comnih.gov While the broader class of compounds and the source plant from which this compound is derived show promise as antiplatelet remedies, the precise enzymatic modulation by this compound itself is an area requiring further detailed investigation. researchgate.net
Antiviral Activity and Immunomodulatory Effects
This compound has demonstrated significant antiviral properties, particularly against RNA viruses, which are underpinned by a dual mechanism involving direct inhibition of the viral life cycle and modulation of the host's immune response.
In vitro studies have established the efficacy of this compound AB against Porcine reproductive and respiratory syndrome virus (PRRSV), an RNA virus that poses a significant challenge to the swine industry. nih.govnih.gov The compound targets multiple stages of the PRRSV infection process. nih.gov Research shows that this compound AB can inhibit the internalization and subsequent cell-to-cell spread of the virus, although it does not appear to block the initial binding of the virus to host cells. nih.gov
The timing of administration is crucial, with evidence suggesting that this compound AB acts during the early stages of PRRSV infection. google.com It is proposed that the compound may inhibit the replication or budding of the virus after it has uncoated within the host cell. google.com Further investigation into the kinetics of viral replication revealed that this compound AB significantly suppresses PRRSV replication even when treatment is started 24 hours after the initial infection. nih.gov This is partly achieved by inhibiting the synthesis of crucial viral components, such as the N-protein. nih.gov
A key aspect of this compound's antiviral mechanism is its ability to modulate the host's immune system. ncats.io Studies have confirmed that this compound AB can significantly induce the expression of important antiviral cytokines in porcine alveolar macrophages. nih.govfrontiersin.org Specifically, it stimulates the production of Interferon-alpha (IFN-α), Interferon-beta (IFN-β), and Interleukin-1beta (IL-1β). researchgate.netnih.gov This induction of antiviral cytokines is believed to be a contributing factor to the compound's ability to inhibit PRRSV replication. nih.govncats.io By stimulating these innate immune signaling molecules, this compound AB helps the host mount a more effective defense against the viral infection. frontiersin.org
Inhibition of Viral Replication (e.g., RNA Viruses)
Inhibition of Melanin (B1238610) Production
This compound has been identified as an inhibitor of melanogenesis, the process of melanin production. mdpi.com Melanin synthesis is primarily regulated by the enzyme tyrosinase. patsnap.com Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in dermatology and cosmetics. patsnap.comnews-medical.net
Research has shown that certain forms of this compound can inhibit melanin production in B16F10 murine melanoma cells. mdpi.com The inhibitory effects are dose-dependent, and specific derivatives have been quantified for their potency. mdpi.comresearchgate.net This suggests that this compound may act by interfering with the tyrosinase enzyme, thereby reducing melanin synthesis. researchgate.net
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| Northis compound PB | 35.7 | mdpi.com |
| This compound PB | 38.9 | mdpi.com |
Cytotoxic Effects on Cancer Cell Lines
This compound has demonstrated notable cytotoxic effects against various cancer cell lines, indicating its potential as an antitumor agent. google.comlookchem.com In vitro experiments have shown that this compound AB exhibits remarkable inhibitory actions on a range of malignant tumor cells. google.com
The cytotoxic activity has been observed in cell lines from:
Cervical cancer (HeLa) researchgate.netgoogle.com
Breast cancer (MCF-7) google.comresearchgate.net
Gastric cancer google.com
Lung cancer (A-549) researchgate.netgoogle.com
Liver cancer (HepG2) google.comresearchgate.net
The cytotoxic effects of this compound and its derivatives are typically evaluated using the MTT assay, which measures cell viability. ncats.io Research into synthetic derivatives has been conducted to enhance this anticancer activity. One such study synthesized a series of phloroglucinol derivatives and tested their effects on four human cancer cell lines. A particular derivative, designated C2, showed excellent inhibitory effects on the MCF-7 breast cancer cell line, with an IC₅₀ value that surpassed the conventional chemotherapy drug 5-fluorouracil. researchgate.net Further analysis revealed that this compound induced apoptosis in the cancer cells in a concentration-dependent manner. researchgate.net
| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Derivative C2 | MCF-7 (Breast Cancer) | 18.49 | researchgate.net |
Structure Activity Relationship Sar Studies and Molecular Modeling
Elucidation of Structural Determinants for Biological Potency
SAR studies on flavaspidic acid and related phloroglucinols have systematically explored how variations in the molecular scaffold and substituent groups impact biological effects. These studies have been instrumental in identifying the pharmacophoric elements essential for activity.
Role of Monomericity, Dimericity, and Trimericity in Biological Activities
The degree of oligomerization of the phloroglucinol (B13840) core plays a pivotal role in the biological activity of these compounds. researchgate.net Studies comparing monomeric, dimeric, and trimeric phloroglucinols have revealed significant differences in their potency against various biological targets.
Generally, dimeric phloroglucinols, such as this compound, exhibit enhanced biological activity compared to their monomeric counterparts. mdpi.comresearchgate.net For instance, in the context of protein tyrosine phosphatase 1B (PTP1B) inhibition, dimeric compounds like flavaspidic acids AB and PB showed greater potency than monomeric phloroglucinols. mdpi.com Similarly, dimeric phloroglucinols displayed more potent inhibition of β-glucuronidase than monomers. nih.gov
Trimeric phloroglucinols often demonstrate even stronger inhibitory effects. For example, trimeric phloroglucinols exhibited the most potent inhibitory activity against β-glucuronidase. nih.gov This trend is not universal, as the specific biological target and the nature of the acyl side chains also significantly influence the activity. mdpi.com The oligomerization of acylphloroglucinols can lead to the formation of dimeric or trimeric compounds with unique structural characteristics that are often associated with interesting biological activities. researchgate.net
Influence of Specific Functional Groups and Substituents
The biological activity of this compound and its analogues is highly dependent on the nature and position of various functional groups and substituents on the phloroglucinol rings. wisdomlib.orgsolubilityofthings.com Key functional groups that have been identified as critical for bioactivity include acyl chains, hydroxyl groups, and methyl groups.
The type of acyl side chain (e.g., acetyl, propionyl, butyryl) has a marked effect on biological potency. mdpi.com Specifically, the presence of propyl, acetyl, and butyryl side chains has been linked to significant activity in compounds like this compound PB, this compound AB, and northis compound PB. mdpi.com For antiplatelet activity, the C-1 butanonyl group, along with the C-4 hydroxy group and the C-3 methyl group on the phloroglucinol skeleton, were identified as essential features. mdpi.com The presence of at least one butyryl group linked to the phenol (B47542) rings in dimeric phloroglucinols was associated with strong inhibitory effects on β-glucuronidase. nih.gov
Hydroxyl groups are also crucial for the biological activity of flavonoids and related phenolic compounds, often mediating antioxidant effects by scavenging free radicals and chelating metal ions. nih.govresearchgate.net The number and arrangement of these hydroxyl groups can substantially influence their antioxidant capacity. nih.gov
Computational Approaches in Structure-Activity Relationship Prediction
In recent years, computational methods have become indispensable tools in drug discovery and development, providing powerful means to predict and rationalize the structure-activity relationships of compounds like this compound. researchgate.net These in silico techniques offer a rapid and cost-effective way to screen large compound libraries, predict binding affinities, and understand the molecular interactions between a ligand and its biological target. d-nb.infonih.gov
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This method has been extensively used to study the interaction of this compound and its derivatives with various biological targets.
For instance, molecular docking simulations of this compound BB with several target enzymes, including Hsp70 and RNase P, revealed stable binding, primarily through hydrogen bond interactions. nih.gov The binding energies calculated from these simulations indicated a more stable complex with Hsp70 and RNase P, suggesting these as potential antibacterial targets. nih.gov In another study, docking simulations of this compound AB and albaspidin (B1665688) AA derivatives with human glucocorticoid protein (6CFN) showed good docking activity. researchgate.net Docking studies have also been employed to understand the inhibitory mechanism of phloroglucinol derivatives against enzymes like squalene (B77637) epoxidase. mdpi.com These simulations provide valuable insights into the binding modes and key interacting residues, guiding the design of more potent inhibitors. nih.gov
| Compound/Derivative | Target Protein | Key Findings |
| This compound BB | Hsp70, RNase P, eIF2α, ATP synthase, NADH dehydrogenase Complex I | Stable binding primarily through hydrogen bonds; lower binding energy with Hsp70 and RNase P suggests they are key targets. researchgate.netnih.gov |
| This compound (AB) and Albaspidin (AA) derivatives | Human glucocorticoid protein (6CFN) | Good docking activity with a binding free energy of 14.38 kcal/mol. researchgate.net |
| Phloroglucinol derivatives | Squalene epoxidase (SE) | Confirmed the mechanism of action. mdpi.com |
| Xanthohumol and related compounds | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Verified interactions with active site amino acids and binding energies. nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a more dynamic picture of the ligand-receptor interactions compared to the static view from molecular docking. researchgate.net
MD simulations of this compound BB complexed with target enzymes like Hsp70 and RNase P have been performed to assess the stability of the docked conformations. nih.govresearchgate.net These simulations, often run for nanoseconds, help to confirm the stability of the hydrogen bonds and other interactions predicted by docking studies. rsc.org The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation provides information on the stability of the complex and the flexibility of different parts of the protein, respectively. core.ac.ukajchem-a.com
Pharmacophore Modeling for this compound Analogues
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. d-nb.infonih.gov A pharmacophore model can be generated based on the structure of a known ligand-target complex (structure-based) or from a set of active molecules (ligand-based). nih.gov
This approach has been applied to natural products, including phloroglucinol derivatives, to discover novel compounds with desired biological activities. d-nb.info For example, a pharmacophore model was used to screen for inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which led to the identification of this compound AB as a potential inhibitor. researchgate.net Pharmacophore models serve as 3D queries for virtual screening of large compound databases to find new molecules with diverse chemical scaffolds that match the required pharmacophoric features. d-nb.infonih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models aim to predict the activity of novel molecules based on calculated physicochemical properties, known as molecular descriptors. researchgate.net The fundamental principle is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their structural properties. researchgate.netmdpi.com While specific, published QSAR models focused exclusively on this compound are not prevalent, the principles of SAR, a precursor to QSAR, have been investigated for its derivatives, providing a foundation for future modeling.
Research Findings in Related Phloroglucinols
Structure-activity relationship studies on derivatives of this compound have provided crucial insights into the molecular features that govern their biological efficacy. A notable example is the investigation of this compound derivatives as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in gout. mdpi.commdpi.com
In one study, four phloroglucinol derivatives isolated from Dryopteris crassirhizoma, including different forms of this compound, were evaluated for their XO inhibitory activity. mdpi.com The compounds differed in the acyl groups attached to the phloroglucinol rings. The results demonstrated that the nature of these acyl groups significantly influences the inhibitory potency. mdpi.commdpi.com this compound AP (with an acetyl and propionyl group) showed the highest potency, with an IC50 value comparable to the standard drug allopurinol (B61711). mdpi.com The study indicated that a polar substituent, specifically an acetyl group, was crucial for strong XO inhibition. mdpi.com The inhibitory efficacy decreased as the acyl group became larger and less polar, in the order of acetyl > propionyl > butyryl. mdpi.com
This type of data, which links specific structural modifications to a measurable biological outcome, is the cornerstone of QSAR analysis. researchgate.net For a formal QSAR model, these structural variations would be quantified using molecular descriptors.
Principles of QSAR Model Development
The development of a predictive QSAR model typically involves several key steps:
Data Set Compilation : A series of structurally related compounds, such as the this compound derivatives, with their corresponding experimentally measured biological activities (e.g., IC50 values) is assembled. nih.gov
Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including topological, electronic, steric, and hydrophobic properties. researchgate.netmdpi.com
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netnih.gov The goal is to select a small set of descriptors that can effectively predict the activity.
Validation : The predictive power and robustness of the resulting model are rigorously tested. This is done using internal validation techniques (like leave-one-out cross-validation, q²) and external validation with a set of compounds not used in the model's creation (the test set). nih.govmdpi.com A statistically significant model demonstrates a high correlation coefficient (R²) and strong predictive ability for the test set (R²pred). mdpi.com
By applying this methodology, a QSAR model for this compound derivatives could elucidate the precise quantitative impact of different substituents on their activity, guiding the design of new analogs with enhanced potency. nih.gov
Data from SAR Studies on this compound Derivatives
The following table summarizes the xanthine oxidase inhibitory activity of different this compound derivatives, illustrating the structure-activity relationships that could inform a QSAR model. mdpi.commdpi.com
| Compound Name | R1 Group | R2 Group | IC50 (µM) mdpi.commdpi.com |
| This compound AP | Acetyl | Propionyl | 6.3 |
| This compound AB | Acetyl | Butyryl | 10.2 |
| This compound PB | Propionyl | Butyryl | 13.2 |
| This compound BB | Butyryl | Butyryl | 20.9 |
| Allopurinol (Control) | N/A | N/A | 5.7 |
| Oxypurinol (Control) | N/A | N/A | 43.1 |
Future Research Directions and Translational Potential
In-depth Elucidation of Molecular Mechanisms of Action
While preliminary studies have highlighted the potential of flavaspidic acid, a comprehensive understanding of its molecular mechanisms of action remains largely to be elucidated. ontosight.ai Future research will need to focus on pinpointing the precise intracellular signaling pathways and molecular targets that are modulated by this compound. Investigating its influence on key cellular processes such as gene expression, protein synthesis, and enzymatic activity will be crucial. Techniques like molecular docking and simulations can predict binding affinities to protein targets, which can then be validated through experimental assays. researchgate.netresearchgate.net For instance, studies on this compound BB have suggested that its antibacterial activity may stem from its ability to inhibit protein utilization and tRNA synthesis. researchgate.netresearchgate.net A thorough elucidation of these mechanisms is fundamental for its development as a therapeutic agent.
Exploration of Novel Biological Targets and Pathways
The broad spectrum of biological activities attributed to this compound, including antioxidant, anti-inflammatory, and antimicrobial effects, suggests its interaction with multiple biological targets and pathways. ontosight.aiontosight.ai Identifying these novel targets is a critical avenue for future research.
One area of interest is its potential as an uncoupling agent, similar to dinitrophenol, which can affect cellular metabolism. ahajournals.org Furthermore, its high affinity for the intracellular fatty acid-binding Z protein suggests a role in fatty acid metabolism and utilization. ahajournals.org
In the context of its antimicrobial properties, particularly against resistant strains like Staphylococcus haemolyticus, research has pointed towards potential targets such as Hsp70 and RNase P synthase. researchgate.netresearchgate.netnih.gov Molecular simulations have indicated a stable binding of this compound BB to these proteins, suggesting a mechanism that involves inhibiting protein and tRNA synthesis, which in turn hinders bacterial growth and biofilm formation. researchgate.netresearchgate.net
Additionally, studies on various phloroglucinols from Dryopteris crassirhizoma have revealed inhibitory effects on enzymes like β-glucuronidase and xanthine (B1682287) oxidase, indicating a broader potential for enzymatic inhibition that warrants further exploration for this compound and its derivatives. nih.gov The potential to modulate pathways like the p53-MDM2 pathway, which is critical in cancer, also presents an exciting, though less explored, avenue for investigation. dntb.gov.ua
Rational Design and Synthesis of Advanced this compound Analogues
The natural structure of this compound serves as a promising scaffold for the rational design and synthesis of advanced analogues with improved efficacy, selectivity, and pharmacokinetic properties. By modifying the chemical structure, researchers can aim to enhance its therapeutic potential while minimizing potential off-target effects.
The synthesis of various this compound homologues and related dimeric phloroglucinols has been a subject of interest for decades. sci-hub.sedss.go.th These synthetic efforts have not only confirmed the structures of naturally occurring compounds but have also provided a basis for creating novel derivatives. dss.go.th For instance, the synthesis of nor-flavaspidic acid, a demethlyated analogue, has been reported. dss.go.th
More recent research has focused on creating derivatives to enhance specific biological activities, such as anticancer effects. researchgate.net By employing various chemical reactions like Friedel-Crafts acylation and utilizing different reagents, new compounds based on the this compound backbone can be generated. researchgate.net These synthetic analogues can then be screened for improved activity against various targets, as demonstrated by the investigation of bicyclic phloroglucinol (B13840) derivatives against cancer cell lines. researchgate.net
Synergistic Combinations of Flavaspidic Acids with Existing Agents
Investigating the synergistic effects of this compound and its derivatives with existing therapeutic agents is a promising strategy to enhance treatment efficacy and combat drug resistance. This approach is particularly relevant in the context of infectious diseases where resistance to conventional antibiotics is a growing concern.
A notable example is the combination of this compound BB with mupirocin, an antibiotic commonly used to treat skin infections. nih.gov Studies have shown that this combination exhibits a synergistic effect against Staphylococcus epidermidis, a common cause of skin and soft tissue infections, by effectively inhibiting bacterial growth and biofilm formation. nih.govresearchgate.net The fractional inhibitory concentration index (FICI) for this combination indicated a synergistic relationship. nih.govresearchgate.netacs.org This synergistic action is thought to be related to the disruption of bacterial adhesion and the downregulation of genes associated with biofilm formation, such as sarA. nih.gov
Similar synergistic potential has been observed with other natural compounds, highlighting a broader strategy where combining agents with different mechanisms of action can lead to improved therapeutic outcomes. tandfonline.comacs.org Future research should explore other potential synergistic combinations of this compound with a range of antimicrobial and anticancer agents.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Profiling
The application of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, offers a powerful approach to comprehensively profile the biological effects of this compound. humanspecificresearch.orgnih.gov These high-throughput techniques can provide a global view of the changes occurring within a biological system upon treatment with the compound, helping to identify its mechanisms of action and potential biomarkers of response. frontiersin.org
Metabolomics can be used to analyze the complete set of metabolites within a cell or organism. nih.gov This can reveal how this compound alters metabolic pathways, which is particularly relevant given its suggested effects on fatty acid metabolism. ahajournals.orgnih.gov By comparing the metabolic profiles of treated and untreated cells, researchers can identify key metabolic shifts and potential therapeutic targets. frontiersin.orgmdpi.com
Proteomics allows for the large-scale study of proteins, including their expression levels and post-translational modifications. humanspecificresearch.orgfrontiersin.org This can help to identify the specific proteins that interact with this compound and those whose expression is altered by its presence. For example, proteomic analysis could confirm and expand upon the findings suggesting Hsp70 and RNase P synthase as targets of this compound BB. researchgate.netresearchgate.netnih.gov
By integrating data from these various omics platforms, a more complete and nuanced understanding of the biological impact of this compound can be achieved, paving the way for more targeted and effective therapeutic applications. nih.govmdpi.com
Biotechnological Approaches for Enhanced Production or Modification
The natural abundance of this compound in ferns can be variable, and its extraction can be a complex process. google.com Biotechnological approaches offer a promising alternative for the enhanced and sustainable production of this compound and its derivatives.
One potential avenue is the use of recombinant microbial systems. By identifying and transferring the biosynthetic genes responsible for this compound production from Dryopteris species into a suitable microbial host, such as bacteria or yeast, it may be possible to establish a scalable fermentation-based production platform. While the complete biosynthetic pathway for this compound has not been fully elucidated, research into the biosynthesis of related phloroglucinol compounds provides a foundation for such efforts. google.com For example, the production of phloroglucinol itself has been achieved in recombinant E. coli. google.com
Q & A
Q. What are the primary natural sources of flavaspidic acid, and how can they be reliably identified in plant extracts?
this compound is predominantly isolated from Dryopteris crassirhizoma (a traditional medicinal fern). Identification involves phytochemical screening using thin-layer chromatography (TLC) with silica gel plates and solvent systems like chloroform-methanol-water (e.g., 8:2:0.1 v/v). Confirmation requires comparison with reference standards via HPLC-DAD or LC-MS, focusing on UV absorption peaks at 254 nm and molecular ion signatures (e.g., [M+H]+ at m/z 469) .
Q. What experimental protocols are recommended for isolating this compound from complex plant matrices?
A validated method involves maceration of dried rhizomes in ethanol (70% v/v), followed by liquid-liquid partitioning with ethyl acetate. Further purification employs column chromatography using silica gel or Sephadex LH-20, with elution gradients optimized for polarity (e.g., hexane:ethyl acetate from 9:1 to 1:1). Purity assessment via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Q. How can researchers distinguish this compound from structurally similar compounds (e.g., filixic acids) during analysis?
Differentiation requires tandem mass spectrometry (MS/MS) to compare fragmentation patterns. For example, this compound exhibits a characteristic neutral loss of 44 Da (CO₂) due to its carboxylic acid moiety, unlike filixic acids. X-ray crystallography can resolve stereochemical ambiguities, while 2D-NMR (COSY, HMBC) clarifies proton-carbon correlations .
Advanced Research Questions
Q. What in vitro and in vivo models are suitable for evaluating the bioactivity of this compound, particularly its antiparasitic and anti-inflammatory effects?
- Antiparasitic assays: Use Schistosoma mansoni cercariae in a 96-well plate format, with this compound dissolved in DMSO (≤0.1% v/v). Measure motility inhibition via microscopy and ATP depletion via luminescence assays. Include praziquantel as a positive control .
- Anti-inflammatory models: Employ LPS-induced RAW 264.7 macrophages to quantify TNF-α and IL-6 suppression via ELISA. Validate mechanisms using Western blotting for NF-κB pathway markers (e.g., p65 phosphorylation) .
Q. How can researchers resolve contradictions in reported stability profiles of this compound under varying pH and temperature conditions?
Contradictory data often arise from inadequate controls for photodegradation or solvent interactions. Design stability studies using a factorial approach:
- pH range: 2.0 (simulated gastric fluid) to 7.4 (physiological buffer).
- Temperatures: 4°C (storage) vs. 37°C (biological assays). Quantify degradation products via UPLC-PDA and assign structures using Q-TOF-MS. Apply Arrhenius kinetics to predict shelf-life under accelerated conditions .
Q. What strategies mitigate off-target effects when studying this compound’s interaction with mammalian cell membranes?
Use fluorescence-based membrane permeability assays (e.g., calcein-AM leakage) with liposomes mimicking eukaryotic membranes. Compare results with hemolytic activity in erythrocytes. Employ molecular docking to predict binding affinities for phospholipid bilayers vs. target proteins (e.g., COX-2), prioritizing compounds with >10-fold selectivity .
Methodological Best Practices
Q. How should researchers design dose-response studies to account for this compound’s low aqueous solubility?
Pre-solubilize in cyclodextrin (e.g., HP-β-CD) or PEG-400 vehicles, ensuring final concentrations ≤1% to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) and nephelometry. Include a vehicle control and normalize IC₅₀ values to solvent-free equivalents .
Q. What statistical frameworks are optimal for analyzing synergistic effects between this compound and standard therapeutics?
Apply the Chou-Talalay combination index (CI) method using CompuSyn software. Test fixed-ratio dilutions (e.g., 1:1, 1:2) across multiple cell lines. Confirm synergy with Bliss independence or isobolographic analysis. Report 95% confidence intervals and adjust for multiple comparisons via Bonferroni correction .
Q. How can raw spectral data (NMR, MS) be archived to comply with FAIR principles for open science?
Deposit datasets in repositories like Zenodo or MetaboLights, including:
- NMR: FID files, processing parameters, and pulse sequences.
- MS: Raw .RAW files, instrument calibration logs, and collision energy settings. Annotate metadata using controlled vocabularies (e.g., CHEBI for compound IDs) .
Data Management and Reproducibility
Q. What criteria validate the reproducibility of this compound’s chromatographic quantification across laboratories?
Follow ICH Q2(R1) guidelines for method validation:
- Linearity: R² ≥0.995 over 50–150% of target concentration.
- Precision: ≤5% RSD for intraday/interday replicates.
- Accuracy: 90–110% recovery in spiked matrices.
Cross-validate using a secondary lab with identical columns (e.g., C18, 5 µm) and mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
